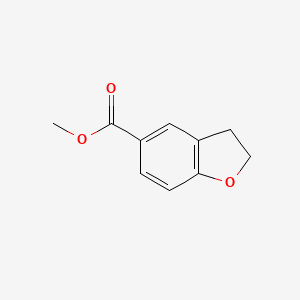

Methyl 2,3-dihydrobenzofuran-5-carboxylate

Beschreibung

Overview of the Dihydrobenzofuran Scaffold in Natural Products and Synthetic Chemistry

The 2,3-dihydrobenzofuran (B1216630) (DHB) scaffold is a foundational structure in a multitude of natural products and synthetic molecules. researchgate.netnih.gov This structural motif is recognized for its stability and versatility, making it a key component in many biologically active compounds. researchgate.net The core of the dihydrobenzofuran consists of a benzene (B151609) ring fused to a dihydrofuran ring. nih.gov This unique arrangement makes these compounds ideal candidates for the development of new pharmaceutical agents. nih.gov

Benzofuran (B130515) and its reduced form, dihydrobenzofuran, are principal pharmacophores found in numerous natural products and bioactive compounds. mdpi.comnih.gov The presence of this core structure is associated with a wide array of pharmacological activities. Dihydrobenzofuran derivatives have demonstrated anti-tumor, anti-cancer, anti-tubercular, and anti-malarial properties. researchgate.net The significance of this scaffold is further underscored by its presence in various medicinally active compounds, highlighting its biological potential. The interest in dihydrobenzofuran derivatives is continually growing due to their diverse biological activities. researchgate.net

Table 1: Bioactive Molecules with Benzofuran and Dihydrobenzofuran Cores

| Compound Name | Core Structure | Noted Bioactivity |

| Ailanthoidol | Benzofuran | Anticancer, antiviral, immunosuppressive, antioxidant, antifungal mdpi.com |

| Eurothiocin B | 2,3-Dihydrobenzofuran | α-glucosidase inhibitor mdpi.com |

| Griseofulvin | Dihydrobenzofuran analog | Antiviral, anticancer mdpi.com |

| Aurone | Benzofuran derivative | Anticancer mdpi.com |

Compounds containing the 2,3-dihydrobenzofuran core are frequently isolated from both plant and fungal sources. researchgate.net These natural products are often classified as alkaloids, neolignans, isoflavonoids, and lignans. researchgate.net

The dihydrobenzofuran scaffold is a common motif in a variety of natural products derived from plants and fungi. researchgate.net For instance, the dihydroisobenzofuran heterocycle is a structural motif present in many fungal metabolites. researchgate.net Plant cell cultures have also been shown to produce these compounds; for example, cell suspension cultures of Ageratina pichinchensis have been reported to produce 2,3-dihydrobenzofuran.

The extreme environment of the Atacama Desert is a unique source of microbial diversity, including fungi that produce novel secondary metabolites. nih.govresearchgate.netresearchgate.net Fungi isolated from the hyper-arid sediments of the Atacama Desert are a promising source of new natural products. researchgate.net While research into the full spectrum of compounds from this biome is ongoing, a notable discovery has been the isolation of a member of the radstrictin family, Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate, from a fungus in the Atacama Desert. evitachem.com This discovery points to the potential for finding novel dihydrobenzofuran derivatives in such unique ecological niches. evitachem.com

Natural Occurrence and Isolation from Biological Sources

Historical Context of Dihydrobenzofuran Derivatives in Medicinal Chemistry

The dihydrobenzofuran nucleus has been a subject of interest in medicinal chemistry for a considerable time due to its prevalence in biologically active compounds. The development of synthetic methods to access this scaffold has been a continuous area of research. Over the years, numerous synthetic strategies have been developed to construct the dihydrobenzofuran core, reflecting its importance. These methods include transition metal-catalyzed reactions, such as those using rhodium, palladium, and copper, which have enabled the efficient synthesis of a wide variety of dihydrobenzofuran derivatives. nih.govorganic-chemistry.org The historical development of these synthetic routes has been crucial for exploring the structure-activity relationships of this class of compounds and for providing access to novel derivatives with potential therapeutic applications.

Research Gaps and Future Directions for Methyl 2,3-Dihydrobenzofuran-5-carboxylate

While the broader dihydrobenzofuran class is well-studied, research specifically on this compound is more limited. evitachem.com The identification of this compound as a member of the naturally occurring radstrictin family from a unique biome like the Atacama Desert suggests a significant research opportunity. evitachem.com

Future research should focus on several key areas. A primary goal is the comprehensive biological evaluation of this compound. Its reported investigation as a lead for anti-inflammatory drugs and its interaction with cannabinoid receptors warrant more in-depth studies to elucidate its mechanisms of action and therapeutic potential. evitachem.com

Furthermore, the discovery of its natural origin opens avenues for biosynthetic studies to understand how it is produced in fungi. This knowledge could be leveraged for biotechnological production. The compound also serves as a valuable starting point for the synthesis of novel derivatives. evitachem.com Exploring modifications to the dihydrobenzofuran core and the ester functionality could lead to the development of new compounds with enhanced or novel biological activities. The anti-inflammatory and potential anticancer effects observed in related fluorinated dihydrobenzofuran derivatives suggest that similar investigations for this compound could be fruitful. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,3-dihydro-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGLJPYOFQPEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384894 | |

| Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-80-1 | |

| Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2,3 Dihydrobenzofuran 5 Carboxylate and Its Analogs

Chemical Synthesis Approaches

The construction of methyl 2,3-dihydrobenzofuran-5-carboxylate and related structures relies on a variety of strategic chemical reactions. These approaches range from foundational cyclization techniques to highly selective modern catalytic systems.

Cyclization Reactions in Dihydrobenzofuran Formation

The formation of the dihydrobenzofuran ring is the cornerstone of synthesizing these compounds. A common strategy involves the intramolecular cyclization of suitably substituted phenols. For instance, Brønsted acids such as polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl or ortho-prenyl phenols to yield the dihydrobenzofuran core. nih.gov This process involves the activation of the phenolic oxygen by the acid, which facilitates a nucleophilic attack to close the ring. nih.gov Another approach is the diazotization of 2-(2-hydroxyethyl)phenyl diazonium salts, which can lead to the formation of 2,3-dihydrobenzofuran (B1216630). acs.org Transition metal-catalyzed cyclizations are also prevalent, with methods involving rhodium, copper, and iridium catalysts being developed to construct the dihydrobenzofuran skeleton from various precursors. nih.gov

Palladium-Catalyzed Tandem Cyclization/Cross-Coupling Reactions

Palladium catalysis offers powerful and versatile tools for synthesizing 2,3-dihydrobenzofuran derivatives with high efficiency and control. rsc.org These methods often involve tandem or cascade reactions that form the heterocyclic ring and a new carbon-carbon bond in a single operation.

One prominent method is the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates. acs.orgnih.gov This reaction is believed to proceed through several steps: oxidative addition of the aryl iodide to Pd(0), syn-addition of the arylpalladium complex to the diene, intramolecular coordination of the phenolic oxygen, hydrolysis of the acetyl group, and finally, reductive elimination to regenerate the catalyst and yield the dihydrobenzofuran product. acs.org The use of an acetyl protecting group on the phenol (B47542) significantly improves reaction yields, especially for electron-rich aryl iodides. acs.org

Another effective strategy is the palladium-catalyzed carboalkoxylation of 2-allylphenols. nih.govrsc.org This reaction couples 2-allylphenol (B1664045) derivatives with aryl triflates, generating functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.gov The mechanism likely involves an anti-oxypalladation of the alkene, a pathway favored under specific conditions that enhances the reactivity of less nucleophilic phenols. rsc.org Furthermore, palladium-catalyzed tandem cyclization/Suzuki-coupling reactions have been employed, where an ether is first formed and then undergoes the palladium-mediated reaction to build the final substituted dihydrobenzofuran structure. nih.gov

| Method | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Annulation | o-Iodoaryl acetates and 1,3-dienes | Pd(OAc)2, PPh3, Ag2CO3 | General, regioselective, and stereoselective; tolerates a wide range of substrates. | acs.orgnih.gov |

| Carboalkoxylation | 2-Allylphenol derivatives and aryl triflates | Pd(0)/CPhos complex | Good yields and high diastereoselectivity (up to >20:1 dr). | nih.govrsc.org |

| Heck/Cacchi Reactions | Aryl iodide-joined alkenes and o-alkynylanilines | Pd2(dba)3·CHCl3, N-Me-XuPhos | Excellent yields (84–97%) for polycyclic dihydrobenzofurans. | nih.gov |

| Tandem Cyclization/Suzuki Coupling | Phenols coupled with 3-bromo-2-methylpropene | Palladium catalyst | Allows for late-stage diversification via Suzuki coupling. | nih.gov |

Oxidation of Dihydrobenzofurans to Carboxylic Acid Derivatives

The synthesis of this compound can be achieved by the oxidation of a precursor bearing a suitable functional group at the 5-position. For example, a 5-methyl or 5-formyl substituted dihydrobenzofuran can be oxidized to the corresponding carboxylic acid. The oxidation of a benzylic methyl group on an aromatic ring to a carboxylic acid can be accomplished using catalysts like cobalt acetate (B1210297) in the presence of an initiator. organic-chemistry.org Alternatively, a 5-formyl group can be generated by the oxidation of a 5-hydroxymethyl group. The oxidation of 5-hydroxymethyl-2-methyl-2,3-dihydrobenzofuran to 5-formyl-2-methyl-2,3-dihydrobenzofuran has been demonstrated using manganese dioxide. prepchem.com This aldehyde can then be further oxidized to the carboxylic acid. Once the 2,3-dihydrobenzofuran-5-carboxylic acid is obtained, it undergoes standard esterification with methanol (B129727), often catalyzed by an acid like sulfuric acid, to yield the final methyl ester product. evitachem.com

Carboxylation Reactions from Precursors

A direct method for introducing the carboxylate group onto the dihydrobenzofuran ring is through carboxylation. This can be accomplished starting from the unsubstituted 2,3-dihydrobenzofuran. A strategy analogous to one used for synthesizing the 7-carboxylic acid derivative involves lithiation of the aromatic ring followed by quenching with dry ice (solid carbon dioxide). acs.org Specifically, treatment of 2,3-dihydrobenzofuran with a strong base like n-butyllithium can selectively deprotonate the C-5 position, creating an aryllithium intermediate. This nucleophilic intermediate readily attacks CO₂, and subsequent acidification yields 2,3-dihydrobenzofuran-5-carboxylic acid. acs.orgnih.gov The resulting carboxylic acid is then esterified with methanol to produce this compound. evitachem.com

Environmentally Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign or "green" methodologies. Several such approaches have been applied to the synthesis of dihydrobenzofuran derivatives. One notable example is the use of ultrasound irradiation, which can promote reactions rapidly and often under neat (solvent-free) conditions. scielo.org.za For instance, the synthesis of chalcone (B49325) derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde has been efficiently achieved using this technique. scielo.org.za

Visible-light-promoted reactions represent another sustainable strategy. The synthesis of 2,3-dihydrobenzofuran chalcogenides has been accomplished under visible light, avoiding harsh reagents and conditions. mdpi.com Additionally, the development of metal-free catalytic systems is a key area of green chemistry. The use of a simple Brønsted acid like polyphosphoric acid (PPA) for cyclization reactions provides a transition metal-free alternative for constructing the dihydrobenzofuran core. nih.gov

Stereoselective Synthesis and Enantiocontrol

The development of stereoselective methods to control the chirality of substituents on the dihydrobenzofuran ring is crucial, as different stereoisomers often exhibit distinct biological activities. researchgate.net Both biocatalytic and asymmetric catalytic methods have been successfully developed.

A biocatalytic strategy utilizing engineered myoglobin (B1173299) has been reported for the highly diastereo- and enantioselective cyclopropanation of benzofurans, producing stereochemically rich 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee). rochester.edu

Transition metal catalysis with chiral ligands is a more common approach for achieving enantiocontrol. organic-chemistry.org Rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans, and an asymmetric version of this reaction has been demonstrated. organic-chemistry.org Similarly, highly enantioselective palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes using a chiral phosphine (B1218219) ligand (TY-Phos), provide chiral dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Copper-catalyzed reactions using a chiral BOX complex have also been used to create enantiomerically enriched 2,3-dihydrobenzofurans bearing quaternary carbon stereocenters with high enantioselectivity (88–97% ee). mdpi.com

| Method | Catalyst System | Stereoselectivity Achieved | Reference |

|---|---|---|---|

| Biocatalytic Cyclopropanation | Engineered Myoglobin | >99.9% de and ee | rochester.edu |

| Pd-Catalyzed Heck/Tsuji-Trost Reaction | Pd/TY-Phos | Excellent regio- and enantiocontrol | organic-chemistry.org |

| Ni-Catalyzed Asymmetric Addition | Nickel catalyst | Excellent enantioselectivities for chiral 3-hydroxy-2,3-dihydrobenzofurans | organic-chemistry.org |

| Cu-Catalyzed Reaction with Diazoacetates | Copper/BOX complex | 88-97% ee for products with quaternary stereocenters | mdpi.com |

| Rhodium-Catalyzed C-H Functionalization Cascade | Rhodium catalyst and organocatalyst | High levels of stereoselectivity, capable of stereodivergent synthesis | researchgate.net |

Visible Light-Mediated Synthesis of Dihydrobenzofuran Chalcogenides

A sustainable and efficient approach for the synthesis of 2,3-dihydrobenzofuran chalcogenides has been developed utilizing visible light. ethernet.edu.et This method involves the oxyselenocyclization of 2-allylphenols with chalcogenides, promoted by a simple I₂/SnCl₂ system and irradiated by blue LEDs. ethernet.edu.et This process is notable for its mild reaction conditions and avoidance of traditional photocatalysts, aligning with green chemistry principles. ethernet.edu.etindexcopernicus.com

The versatility of this visible light-mediated method is demonstrated by its tolerance for various functional groups, consistently producing the desired dihydrobenzofuran chalcogenides in good to excellent yields. ethernet.edu.et In many cases, the yields surpassed 90%, which is a significant improvement over previously reported methods that typically afforded yields around 83% for selenide (B1212193) derivatives and between 40-70% for sulfur-containing compounds. ethernet.edu.et The use of ethyl acetate, a solvent with low toxicity and biodegradability, further enhances the green credentials of this synthetic route. ethernet.edu.et

Table 1: Examples of Visible Light-Mediated Synthesis of Dihydrobenzofuran Chalcogenides

| Starting Material (2-allylphenol derivative) | Chalcogenide | Product | Yield (%) |

| 2-allylphenol | Diphenyl diselenide | 2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran | 95 |

| 2-allylphenol | Bis(4-chlorophenyl) diselenide | 2-(((4-chlorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran | 95 |

| 2-allylphenol | Dimesityl diselenide | 2-((mesitylselanyl)methyl)-2,3-dihydrobenzofuran | 65 |

Data sourced from Gomes et al., 2024. ethernet.edu.et

Derivatization Strategies and Functional Group Interconversions

The functionalization of the this compound scaffold is crucial for developing new derivatives with tailored properties. Key strategies involve transformations of the carboxylate group, substitutions on the aromatic ring, and reduction of carbonyl functionalities.

The carboxylate group at the 5-position of the dihydrobenzofuran ring is a prime site for modification.

Esterification: The synthesis of this compound is typically achieved through the esterification of 2,3-dihydrobenzofuran-5-carboxylic acid. This reaction is commonly carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. lupinepublishers.com This direct dehydrative condensation is a fundamental transformation for producing various ester analogs. sciencemadness.org

Hydrolysis: Conversely, the methyl ester can be hydrolyzed back to the corresponding carboxylic acid. lupinepublishers.com This reaction is often conducted under basic conditions, for instance, by heating with sodium hydroxide (B78521) in a mixture of methanol and water. nih.gov This process, also known as saponification, is essentially irreversible under basic conditions as the resulting carboxylate salt is unreactive towards the alcohol. thieme-connect.denih.gov Subsequent acidification is required to obtain the free carboxylic acid. nih.gov The hydrolysis of esters is a critical reaction, not only for synthesizing carboxylic acids but also for deprotection strategies in multi-step syntheses. sciencemadness.org

Nucleophilic aromatic substitution (SNAr) on halogenated dihydrobenzofuran analogs provides a pathway to introduce a variety of functional groups. The reactivity of the halogenated substrate is influenced by the nature of the halogen and the presence of electron-withdrawing groups on the aromatic ring. rsc.org

Generally, the rate of substitution for alkyl halides increases in the order of Cl < Br < I, which reflects both the carbon-halogen bond strength and the stability of the halide as a leaving group. For aromatic halides, the presence of electron-withdrawing groups ortho and para to the halogen significantly enhances the rate of substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). rsc.org While direct examples on the this compound core are not extensively detailed, the principles of SNAr are applicable. For instance, a halogen atom at the 4, 6, or 7-position of the dihydrobenzofuran ring, especially when activated by the electron-withdrawing carboxylate group, could be susceptible to displacement by various nucleophiles.

A related palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes, enabled by urea (B33335) ligands, demonstrates a convergent approach to forming the dihydrobenzofuran ring itself, which involves the formal substitution of the bromine atom.

The reduction of carbonyl groups in analogs of this compound, such as ketone derivatives, opens up further synthetic possibilities.

Catalytic Hydrogenation: Aldehydes and ketones can be reduced to the corresponding alcohols via catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium. This method, however, typically requires more strenuous conditions for carbonyl reduction compared to the hydrogenation of carbon-carbon double bonds.

Clemmensen Reduction: For the complete deoxygenation of a ketone to a methylene (B1212753) group, the Clemmensen reduction offers a classic method. This reaction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones, such as those that could be formed via Friedel-Crafts acylation on the dihydrobenzofuran ring. However, the substrate must be stable under strongly acidic conditions.

Wolff-Kishner Reduction: An alternative to the Clemmensen reduction, the Wolff-Kishner reduction, achieves the same transformation under strongly basic conditions. The reaction involves the formation of a hydrazone intermediate from the ketone and hydrazine, followed by heating with a strong base like potassium hydroxide in a high-boiling solvent such as ethylene (B1197577) glycol. This method is suitable for substrates that are sensitive to acid.

Table 2: Comparison of Carbonyl Reduction Methods

| Method | Reagents | Conditions | Substrate Suitability |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pt, Pd) | Elevated temperature and pressure | Reduces C=O and C=C bonds |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, heating | Acid-stable substrates |

| Wolff-Kishner Reduction | H₂NNH₂, KOH (or other strong base), high-boiling solvent | Basic, high temperature | Base-stable substrates |

Benzotriazole (B28993) is a highly versatile synthetic auxiliary that can be employed to facilitate various chemical transformations. indexcopernicus.comlupinepublishers.com It can be readily introduced into a molecule and subsequently act as an excellent leaving group, a property that is leveraged in the activation of other molecules. lupinepublishers.com Specifically, N-acylbenzotriazoles are effective acylating agents.

While direct applications of benzotriazole-activated nucleophiles for the specific modification of the this compound core are not prominently documented in the surveyed literature, the general principle holds significant potential. In this methodology, a nucleophile is first reacted with a benzotriazole derivative to form an "activated" nucleophile. This species can then react with an electrophilic center on the dihydrobenzofuran ring. For example, benzotriazole could be used to activate a carboxylic acid, which could then be used to acylate a nucleophilic position on a modified dihydrobenzofuran scaffold. The utility of benzotriazole as a leaving group in polymer-supported synthesis has also been explored, highlighting its efficiency in C-acylation reactions.

Green Chemistry Principles in Dihydrobenzofuran Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of dihydrobenzofurans to minimize environmental impact. Key strategies include the use of safer solvents, catalyst-free reactions, and energy-efficient methods.

The use of less hazardous solvents is a cornerstone of green chemistry. Ethyl acetate, for example, is recognized for its low toxicity and biodegradability and has been employed as a greener alternative in dihydrobenzofuran synthesis. ethernet.edu.et Furthermore, reactions conducted in water or under solvent-free conditions represent a significant step towards more sustainable chemical processes.

Catalyst-free synthesis has also gained traction as a green approach, avoiding the use of often expensive and toxic metal catalysts. Several catalyst-free protocols for the construction of the 2,3-dihydrobenzofuran scaffold have been reported. Additionally, the development of organocatalyzed and visible-light-driven reactions contributes to the greening of dihydrobenzofuran synthesis. These methods often proceed under mild, ambient conditions, reducing energy consumption. The use of recyclable catalysts is another important aspect that aligns with the principles of designing for degradation and preventing waste.

Pharmacological and Biological Investigations of Methyl 2,3 Dihydrobenzofuran 5 Carboxylate and Its Derivatives

In Vitro Biological Activity Studies

The scaffold of 2,3-dihydrobenzofuran (B1216630), a core component of Methyl 2,3-dihydrobenzofuran-5-carboxylate, is a fundamental structural unit found in numerous synthetic and naturally occurring compounds that exhibit a wide range of biological activities. nih.gov Researchers have synthesized and evaluated a variety of derivatives based on this structure, leading to significant findings in several areas of pharmacology.

Derivatives of benzofuran (B130515) and 2,3-dihydrobenzofuran have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. nih.gov Synthetic derivatives have been a major focus of anticancer research, with studies revealing potent activity. For instance, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were tested for cytotoxicity against lines such as SW480, SW620, HCT116, HepG2, PC3, A549, and MDA. nih.gov

One such derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7), showed high cytotoxicity against A549 lung cancer cells, while methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) was notably active against both A549 and HepG2 liver cancer cells. nih.govresearchgate.net The introduction of bromine into the benzofuran structure appears to enhance cytotoxic potential. nih.gov Specifically, compound 8 displayed strong effects on HepG2 and A549 cells, with IC₅₀ values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. nih.gov Other research has identified benzofuran derivatives with a chlorine atom in the benzene (B151609) ring as potent against cell lines including A549, HeLa, and SGC7901. nih.govresearchgate.net Furthermore, a broad series of 60 novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and showed potent cytotoxic activities at low micromolar concentrations against six human cancer cell lines, including HCT15 (colon), NUGC-3 (gastric), and NCI-H23 (lung). nih.gov

Table 1: Cytotoxic Activity (IC₅₀ in μM) of Selected Benzofuran Derivatives against Various Cancer Cell Lines

| Compound | HepG2 | A549 | HCT116 | HeLa | SGC7901 |

|---|---|---|---|---|---|

| **Compound 7*** | 11 ± 3.2 nih.gov | 6.3 ± 2.5 nih.gov | - | - | - |

| **Compound 8*** | 3.8 ± 0.5 nih.gov | 3.5 ± 0.6 nih.gov | - | - | - |

| **Compound 6**** | - | Strong Activity nih.govresearchgate.net | - | Strong Activity nih.govresearchgate.net | Strong Activity nih.govresearchgate.net |

*Compound 7: methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. Compound 8: methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. nih.gov **Compound 6: A chlorinated benzofuran derivative. nih.govresearchgate.net

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell proliferation and survival. nih.gov Certain benzofuran derivatives have been identified as potent inhibitors of this pathway. nih.gov A synthetic benzofuran lignan (B3055560) derivative, known as Benfur, was shown to inhibit endotoxin-induced NF-κB activation in both p53-positive and p53-negative cells. researchgate.net The mechanism involves the repression of the transcription factor Sp1, which leads to a decrease in the expression of Murine Double Minute 2 (MDM2). nih.gov Reduced levels of MDM2, in turn, inhibit NF-κB activation by blocking the expression of the p65 subunit. nih.gov This suggests that the anticancer effects of some benzofuran derivatives are at least partially mediated through the suppression of NF-κB signaling. nih.govresearchgate.net Studies on a series of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives also demonstrated their ability to inhibit LPS-induced NF-κB transcriptional activity. nih.gov

Derivatives of this compound have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. Benzofuran-2-acetic methyl ester derivatives, for instance, were found to induce apoptosis, increase the Bax/Bcl-2 ratio, and cause significant DNA fragmentation in breast cancer cells. nih.gov The anti-apoptotic protein Bcl-2 is a known target, and its expression can be regulated by both p53 and NF-κB. nih.gov

The induction of apoptosis is often confirmed by the cleavage of poly(ADP-ribose) polymerase (PARP-1). nih.gov When DNA damage is extensive, the enzyme caspase-3 becomes activated and cleaves PARP-1, which is a hallmark of apoptosis. researchgate.net Halogenated benzofuran derivatives have been shown to induce apoptosis in a caspase-dependent manner. nih.gov For example, compound 7, a chlorinated derivative, significantly increased caspase 3/7 activity in both HepG2 and A549 cells. nih.gov This activation of caspases leads to the characteristic features of apoptosis, including DNA fragmentation. nih.gov Furthermore, some benzofuran derivatives can arrest the cell cycle at specific phases. Compound 7 was found to induce G2/M phase arrest in HepG2 cells, while compound 8 caused cell cycle arrest at the S and G2/M phases in A549 cells, thereby inhibiting cell proliferation. nih.govresearchgate.net

The anti-inflammatory properties of benzofuran derivatives have been investigated, revealing their potential to modulate key inflammatory mediators. Studies have shown that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). nih.govresearchgate.net For example, two halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to decrease IL-6 secretion in tested cancer cell lines, with a more pronounced effect observed in HepG2 cells. nih.govresearchgate.net

The mechanism of anti-inflammatory action often involves the cyclooxygenase (COX) enzymes, particularly COX-2, which is an inducible enzyme responsible for the synthesis of prostaglandins (B1171923) like PGE2 during inflammation. tmrjournals.comnih.gov Research on other, structurally related compounds has demonstrated that they can exert anti-inflammatory effects by down-regulating COX-2 expression. nih.gov This suppression of the COX-2/PGE2 signaling pathway is a key mechanism for reducing inflammation. tmrjournals.com Additionally, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS or NOS2) is another critical factor in inflammation. Studies on related compounds have shown that they can decrease the levels of NO, indicating a potential mechanism for the anti-inflammatory activity of benzofuran derivatives. tmrjournals.com

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Effect | Target/Mediator | Cell Line |

|---|---|---|---|

| Halogenated Derivatives | Decreased secretion nih.govresearchgate.net | IL-6 | HepG2, A549 |

| Related Compounds | Down-regulated expression nih.gov | COX-2 | RAW264.7 |

| Related Compounds | Decreased levels tmrjournals.com | NO | RAW264.7 |

The benzofuran scaffold is a promising framework for the development of new antimicrobial and antifungal agents. nih.gov A variety of derivatives have been synthesized and screened for their activity against different bacterial and fungal strains. rsc.org

In one study, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were synthesized and tested. researchgate.net Twelve of the 24 compounds evaluated showed varied growth inhibition against Gram-positive and Gram-negative bacteria. researchgate.net However, none of these specific compounds displayed antifungal activity against yeast-like fungi. researchgate.net In contrast, other research has highlighted the potent antifungal properties of different benzofuran derivatives. researchgate.net For example, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and its chloro-analogue showed antifungal activity against Candida albicans. researchgate.net Further studies have shown that certain N-derivatives of indole-2-carboxylates exhibit excellent antifungal activity, with Minimum Inhibitory Concentrations (MIC) as low as 0.004–0.06 mg/mL against various fungal species. mdpi.com The antibacterial activity of some derivatives has been reported to be 10 to 50 times greater than that of ampicillin (B1664943) and streptomycin. mdpi.com

The investigation into the antiviral properties of dihydrobenzofuran derivatives is an emerging area of research. A study involving the synthesis of [(2',5'-dihydrofuran-2-yl)oxy]methyl-phosphonate nucleosides was conducted to evaluate their potential antiviral effects. nih.gov However, the synthesized compounds did not demonstrate significant in vitro activity against Human Immunodeficiency Virus (HIV), Bovine Viral Diarrhea Virus (BVDV), or Hepatitis B Virus (HBV). nih.gov Further research is needed to explore the potential of other this compound derivatives as antiviral agents.

Antimalarial and Antileishmanial Potential

Derivatives of the benzofuran and dihydrobenzofuran core have been evaluated for their efficacy against parasitic protozoa, including Plasmodium falciparum (the causative agent of malaria) and Leishmania species.

A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives were screened for their antiplasmodial activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. nih.govnih.gov The results indicated that compounds with 5-nitroimidazole and 4-nitroimidazole (B12731) moieties were particularly effective against the resistant K1 strain, while derivatives containing 5-nitrofuran and 5-nitrothiophene showed greater potency against the sensitive 3D7 strain. nih.govnih.gov

Among the synthesized compounds, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) demonstrated exceptionally high activity against the resistant K1 strain, with a 50% inhibitory concentration (IC₅₀) of 0.654 nM. nih.govnih.gov In contrast, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) was the most potent against the 3D7 strain, with an IC₅₀ of 0.28 µM. nih.govnih.gov Further in vivo studies on three of the least toxic nitrothiophene derivatives (10e, 10g, and 10h) confirmed their activity in a P. berghei-infected mouse model. nih.gov

In the realm of antileishmanial research, a library of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives was synthesized and assessed for efficacy against visceral leishmaniasis. rsc.org Compound 5m from this series showed significant potential, with an in vitro IC₅₀ of 8.36 μM against amastigotes. rsc.org Subsequent in vivo evaluation in infected mice revealed that compound 5m could inhibit parasite burden by 56.2% in the liver and 61.1% in the spleen. rsc.org

Table 1: Antimalarial Activity of Benzofuranone Derivatives

| Compound | Substituent Group | Target Strain | IC₅₀ |

|---|---|---|---|

| 5h | 6-chloro, 1-methyl-5-nitroimidazol-2-ylmethylene | P. falciparum (K1, resistant) | 0.654 nM |

| 10g | 7-methoxy, 5-nitrothiophen-2-ylmethylene | P. falciparum (3D7, sensitive) | 0.28 µM |

| Chloroquine | (Reference Drug) | P. falciparum (K1, resistant) | 206.3 nM |

| Chloroquine | (Reference Drug) | P. falciparum (3D7, sensitive) | 3.13 nM |

Agonistic/Antagonistic Activity at Specific Receptors (e.g., CB2, PPARα, 5-HT4)

The dihydrobenzofuran scaffold has been utilized in the development of ligands for various receptors, particularly serotonin (B10506) (5-HT) receptors, which are implicated in numerous physiological and pathological processes.

The 5-HT₄ receptor, a G-protein coupled receptor highly expressed in brain regions associated with memory and cognition, has been a key target for developing treatments for neurodegenerative disorders like Alzheimer's disease. nih.gov Computational 3D-QSAR studies have been employed to understand the structural basis of partial agonists at the 5-HT₄ receptor, aiming to guide the design of new derivatives with improved therapeutic profiles. nih.gov While specific derivatives of this compound were not the focus of this particular study, the research highlights the importance of the broader benzofuran class in designing 5-HT₄ receptor modulators. nih.gov

In other research, a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated as antagonists for the serotonin-3 (5-HT₃) receptor. nih.gov These studies found that specific substitutions on the dihydrobenzofuran ring significantly influenced antagonistic potency. nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, bromodomain and extraterminal domain proteins, DYRK kinases)

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase is a key therapeutic strategy for managing type-2 diabetes by delaying glucose absorption. nih.gov While many classes of heterocyclic compounds are explored as α-glucosidase inhibitors, research has specifically identified potent inhibitors among benzofuran-related structures. nih.govtrdizin.gov.tr

Studies on various heterocyclic compounds have demonstrated significant inhibitory activity against the α-glucosidase enzyme. nih.gov For instance, a series of 2,3-dihydro-1,5-benzothiazepine derivatives showed promising in vitro inhibitory potential, with IC₅₀ values ranging from 2.62 µM to 10.11 µM, surpassing the standard drug acarbose (B1664774) (IC₅₀ = 37.38 µM). nih.gov Although not dihydrobenzofurans, these findings underscore the potential of related heterocyclic systems as enzyme inhibitors. Kinetic studies of the most active compounds identified them as competitive inhibitors of the enzyme. nih.gov

In Vivo Efficacy and Pharmacological Profiling (e.g., neuropathic pain models)

The therapeutic potential of dihydrobenzofuran derivatives has been assessed in various in vivo models to characterize their pharmacological profiles. One area of investigation has been for potential antipsychotic activity. A series of 2,3-dihydrobenzofuran-7-carboxamides were synthesized and evaluated in pharmacological models for this purpose. nih.gov

Notably, the compound N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide (15) displayed an atypical neuroleptic profile. nih.gov In a mouse model, it was 11 times more potent than the reference drug sulpiride (B1682569) in antagonizing apomorphine-induced hyperactivity. nih.gov Conversely, another derivative, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methyl-5-methylthio-2,3-dihydrobenzofuran-7-carboxamide (30) , exhibited a classical neuroleptic profile with potency comparable to haloperidol (B65202) in the same model. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. SAR studies on benzofuran and dihydrobenzofuran derivatives have provided critical insights for optimizing their therapeutic potential. nih.govrsc.org

Early SAR studies identified that substitutions at the C-2 position of the benzofuran ring, such as an ester group or a heterocyclic ring, were crucial for the cytotoxic activity of these compounds. nih.govrsc.org For antibacterial activity, key modifications include substitutions on a phenyl group at the 2-position and the introduction of hydroxyl, halogen, or amino groups at the 5-position of the benzofuran core. rsc.org

The nature and position of substituent groups on the dihydrobenzofuran ring have a profound impact on biological activity.

Halogens: The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its molecular target. nih.gov The position of the halogen is also a critical determinant of its effect on biological activity. nih.gov

Methyl Groups: In a series of 5-HT₃ receptor antagonists based on the 2,3-dihydrobenzofuran-7-carboxamide (B140375) scaffold, the introduction of methyl groups at the C-2 position of the dihydrobenzofuran ring led to increased pharmacological activity. nih.gov The potency followed the order: dimethyl > monomethyl > unsubstituted dihydro. nih.gov

The three-dimensional arrangement of atoms (stereochemistry) can play a critical role in the biological activity of chiral molecules. For dihydrobenzofuran derivatives, the stereochemistry at the C-2 position has been shown to be a key factor.

In the investigation of 2,3-dihydrobenzofuran-7-carboxamide derivatives as 5-HT₃ antagonists, stereoisomers were prepared to assess stereoselectivity. nih.gov The results indicated that for the monomethyl derivative, the (2S)-methyl group contributed more to the enhancement of pharmacological activity than the (2R)-methyl group. nih.gov This suggests a specific spatial requirement for optimal interaction with the receptor binding site.

Mechanisms of Action and Molecular Interactions

The biological activities of this compound and its derivatives are underpinned by their interactions with specific molecular targets within the cell. These interactions can range from binding to cell surface or nuclear receptors to inhibiting key enzymes, thereby modulating cellular signaling and function.

Receptor Binding and Signaling Cascade Modulation

Derivatives of this compound have been investigated for their ability to bind to various receptors and modulate downstream signaling pathways, which are critical in processes like inflammation, neurotransmission, and cell proliferation.

Research has indicated that derivatives of the core 2,3-dihydrobenzofuran structure can act as selective modulators for cannabinoid receptors, which play a role in pain and inflammation. evitachem.com Furthermore, certain aminopropyl derivatives of 2,3-dihydrobenzofuran are recognized as putative entactogen drugs. rsc.org For instance, 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) have been identified. rsc.org Some benzofuran derivatives, such as 5-(2-Aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), also function as agonists for the 5-HT2C receptor. rsc.org

A significant mechanism of action for certain derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. nih.gov A series of novel 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov The inhibition of NF-κB translocation to the nucleus prevents the transcription of pro-inflammatory and proliferative genes, which is a key aspect of their potential anticancer activity. nih.gov Compound 35 , a 2,3-dihydrobenzofuran-2-carboxylic acid N-phenylamide derivative, demonstrated excellent NF-κB inhibitory activity alongside significant growth inhibition against various cancer cell lines. nih.gov

| Compound | Target Cell Line | Activity | Measurement | Source |

|---|---|---|---|---|

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | General | NF-κB Inhibitory Activity | Identified as lead scaffold with outstanding activity | nih.gov |

| Compound 35 (a 2,3-dihydrobenzofuran-2-carboxylic acid N-phenylamide derivative) | ACHN (Renal Cancer) | Cytotoxic Activity | GI50 = 2.74 µM | nih.gov |

| HCT15 (Colon Cancer) | Cytotoxic Activity | GI50 = 2.37 µM | nih.gov | |

| MM231 (Breast Cancer) | Cytotoxic Activity | GI50 = 2.20 µM | nih.gov | |

| NUGC-3 (Gastric Cancer) | Cytotoxic Activity | GI50 = 2.48 µM | nih.gov | |

| NCI-H23 (Lung Cancer) | Cytotoxic Activity | GI50 = 5.86 µM | nih.gov | |

| PC-3 (Prostate Cancer) | Cytotoxic Activity | GI50 = 2.68 µM | nih.gov |

Interaction with Enzymes and Biomolecules

The mechanism of action for this compound and its analogs also involves direct interactions with enzymes and other essential biomolecules. evitachem.com These interactions can lead to the inhibition of enzymatic activity or interference with biological processes.

Certain benzofuran-based drugs, such as (-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], act as catecholaminergic and serotonergic activity enhancers, stimulating the release of dopamine, norepinephrine, and serotonin. rsc.org Related derivatives, 5-APB and 6-APB, are known to be triple monoamine reuptake inhibitors. rsc.org This inhibition of neurotransmitter reuptake increases their concentration in the synaptic cleft, enhancing their signaling.

Applications and Therapeutic Potential of Methyl 2,3 Dihydrobenzofuran 5 Carboxylate in Drug Discovery

Lead Compound Identification and Optimization

The 2,3-dihydrobenzofuran (B1216630) framework, inherent in Methyl 2,3-dihydrobenzofuran-5-carboxylate, is a recognized platform for the design of new lead compounds in drug discovery. evitachem.comnih.gov This scaffold is present in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.net The process of lead compound identification often involves screening libraries of compounds based on such privileged structures.

Researchers have utilized the 2,3-dihydrobenzofuran core to design and synthesize small compound libraries for screening against various biological targets. evitachem.comnih.gov For instance, starting from a low-affinity natural product, a library of 2,3-dihydrobenzofuran derivatives was developed, leading to the identification of compounds with significantly improved biological activity in the low micromolar range. evitachem.comnih.gov This demonstrates the utility of this scaffold in generating new lead compounds.

Structure-activity relationship (SAR) studies are crucial for optimizing these lead compounds to enhance their potency and selectivity. For example, in a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, the introduction of methyl groups at the 2-position of the dihydrobenzofuran ring was found to increase pharmacological activity. nih.gov Specifically, the (2S)-methyl group was shown to contribute to the enhancement of the desired activity. nih.gov Such SAR insights are invaluable for the rational design and optimization of new therapeutic candidates based on the this compound scaffold.

Pharmaceutical Intermediate Synthesis

This compound is a valuable intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs). evitachem.com Its ester functional group can undergo various chemical transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or participation in coupling reactions to build more elaborate molecular architectures. evitachem.com

Development of Novel Therapeutic Agents for:

The versatility of the 2,3-dihydrobenzofuran scaffold has led to the investigation of its derivatives for a wide range of therapeutic applications.

Cancer Therapy

Derivatives of 2,3-dihydrobenzofuran have demonstrated significant potential as anticancer agents. researchgate.netnih.govnih.gov These compounds have been shown to exhibit cytotoxic activities against various human cancer cell lines. nih.govresearchgate.net For example, a series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives displayed potent cytotoxicity at low micromolar concentrations against a panel of six human cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers. nih.gov

Furthermore, some derivatives have been found to inhibit key signaling pathways involved in cancer progression, such as the NF-κB pathway. nih.govnih.gov The inhibition of NF-κB transcriptional activity is a promising strategy for cancer therapy. nih.gov Structure-activity relationship studies have revealed that the introduction of specific substituents, such as a 4'-hydroxy group on the N-phenyl ring, can lead to compounds with both outstanding anticancer and NF-κB inhibitory activities. nih.gov Halogenated derivatives, particularly those containing bromine, have also shown enhanced cytotoxic effects. nih.gov

Table 1: Anticancer Activity of 2,3-Dihydrobenzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN (renal) | 2.74 (GI50) |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | HCT15 (colon) | 2.37 (GI50) |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | MM231 (breast) | 2.20 (GI50) |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | NUGC-3 (gastric) | 2.48 (GI50) |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | NCI-H23 (lung) | 5.86 (GI50) |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | PC-3 (prostate) | 2.68 (GI50) |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (12b) | A549 (lung) | 0.858 |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (10d) | MCF7 (breast) | 2.07 |

Data sourced from multiple studies. rsc.orgnih.govresearchgate.net

Inflammatory Diseases

The 2,3-dihydrobenzofuran scaffold is a promising framework for the development of novel anti-inflammatory agents. nih.govnih.govresearchgate.net Derivatives of this compound have been shown to inhibit key inflammatory mediators and pathways. For instance, a series of 2,3-dihydrobenzofuran-5-acetic acids were synthesized and evaluated for their anti-inflammatory properties. nih.gov The introduction of a methyl group alpha to the acetic acid function was found to enhance the anti-inflammatory activity. nih.gov

More recent studies on fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have demonstrated their ability to suppress lipopolysaccharide-stimulated inflammation in macrophages. nih.govresearchgate.net These compounds were found to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and decrease the secretion of inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net The IC50 values for these inhibitory activities were in the low micromolar range, indicating potent anti-inflammatory effects. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives

| Inflammatory Mediator | IC50 Range (µM) |

|---|---|

| Interleukin-6 (IL-6) | 1.2 - 9.04 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |

| Nitric Oxide (NO) | 2.4 - 5.2 |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 |

Data represents a range for a series of six active compounds. nih.govresearchgate.net

Infectious Diseases (Bacterial, Fungal, Viral, Parasitic)

Derivatives of 2,3-dihydrobenzofuran have shown a broad spectrum of antimicrobial activity, making them promising candidates for the development of new treatments for infectious diseases.

Bacterial: Numerous studies have reported the antibacterial properties of benzofuran and dihydrobenzofuran derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The minimum inhibitory concentration (MIC) values for some of these compounds have been found to be in the low microgram per milliliter range, indicating significant potency. For example, some synthetic derivatives have shown MIC values as low as 0.156 mg/mL against Klebsiella pneumoniae and Escherichia coli. researchgate.net

Fungal: The antifungal activity of this class of compounds has also been well-documented. nih.govnih.gov Derivatives have been tested against various fungal pathogens, with some exhibiting MIC values comparable to or better than standard antifungal drugs. For instance, certain derivatives have shown activity against Candida species and other pathogenic fungi. nih.govresearchgate.net

Viral: The 2,3-dihydrobenzofuran scaffold has been identified as a core component in compounds with antiviral activity. researchgate.net Recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. This has led to the discovery of compounds that can inhibit the replication of viruses such as human coronaviruses, including SARS-CoV-2, at nanomolar concentrations.

Parasitic: Dihydrobenzofuran neolignans have demonstrated activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov In one study, a dihydrobenzofuran neolignan exhibited an IC50 value of 3.26 μM against the amastigote form of the T. cruzi Y strain. nih.gov These findings suggest that the 2,3-dihydrobenzofuran scaffold can serve as a template for the development of new antiparasitic drugs. nih.govresearchgate.net

Table 3: Antimicrobial Activity of 2,3-Dihydrobenzofuran Derivatives

| Organism | Activity |

|---|---|

| Klebsiella pneumoniae | MIC: 0.156 mg/mL |

| Escherichia coli | MIC: 0.156 mg/mL |

| Trypanosoma cruzi (Y strain) | IC50: 3.26 µM |

| Human Coronavirus 229E | EC50: µM range |

| SARS-CoV-2 | EC50: nM range |

Data sourced from multiple studies. researchgate.netnih.gov

Neurological Disorders (e.g., neuropathic pain, neurodegenerative diseases)

The 2,3-dihydrobenzofuran scaffold is a key structural motif in compounds being investigated for the treatment of various neurological disorders. researchgate.net

Neuropathic Pain: Derivatives of 2,3-dihydrobenzofuran have been designed as potent and selective agonists for the cannabinoid receptor 2 (CB2). The stimulation of CB2 is an emerging therapeutic target for the treatment of neuropathic pain, a condition that is often refractory to traditional analgesics.

Neurodegenerative Diseases: The potential of 2,3-dihydrobenzofuran derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease is an active area of research. researchgate.netresearchgate.net Some derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, a primary therapeutic strategy for Alzheimer's. researchgate.net One study identified a hydroxy ester derivative of benzofuran with an inhibition constant (Ki) of 36.53 μM for AChE. researchgate.net The neuroprotective effects of these compounds are also being explored, with some derivatives showing the ability to protect against excitotoxic neuronal cell damage.

Metabolic Disorders (e.g., hypolipidemic activity)

The 2,3-dihydrobenzofuran scaffold has been identified as a promising framework for developing agents to treat metabolic disorders, including dyslipidemia and type 2 diabetes.

Hypolipidemic Activity

Research has demonstrated that compounds containing the benzofuran ring can have a significant lipid-lowering effect. tandfonline.com A notable study focused on a series of novel 2,3-dihydrobenzofuran-2-carboxylic acids, which are structurally related to the subject compound. These derivatives were designed as highly potent and subtype-selective peroxisome proliferator-activated receptor α (PPARα) agonists. nih.gov PPARα is a key regulator of lipid metabolism, and its activation can lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

In preclinical models, selected 2,3-dihydrobenzofuran-2-carboxylic acid derivatives demonstrated excellent cholesterol- and triglyceride-lowering activity. nih.govresearchgate.net These effects were observed at dose levels significantly lower than that of fenofibrate, a marketed PPARα agonist. nih.gov Similarly, other studies on benzofuran-2-carboxamide (B1298429) derivatives have shown significant reductions in elevated plasma triglyceride (TG) levels and increases in HDL-cholesterol (HDL-C) in rat models of hyperlipidemia. nih.gov In some cases, these derivatives also produced a significant reduction in total cholesterol levels. tandfonline.comnih.gov These findings underscore the potential of the dihydrobenzofuran carboxylate scaffold in the management of hyperlipidemia and atherosclerosis. nih.gov

Type 2 Diabetes

Beyond lipid modulation, the dihydrobenzofuran skeleton is a key component in the development of agonists for G-protein-coupled receptor 119 (GPR119). nih.gov GPR119 is considered an exciting molecular target for the treatment of type 2 diabetes because its activation stimulates the glucose-dependent secretion of both insulin (B600854) from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal cells. nih.gov This dual mechanism offers a promising approach for glycemic control. nih.gov Medicinal chemistry efforts have evolved initial leads into potent GPR119 agonists based on the dihydrobenzofuran scaffold, highlighting its utility in developing novel anti-diabetic agents.

| Compound Class | Target | Therapeutic Potential | Key Findings |

|---|---|---|---|

| 2,3-Dihydrobenzofuran-2-carboxylic acids | PPARα | Hypolipidemic (Dyslipidemia) | Potent and selective agonists with significant cholesterol and triglyceride-lowering activity in animal models. nih.gov |

| Benzofuran-2-carboxamides | Not specified | Hypolipidemic (Hyperlipidemia) | Significantly reduced plasma triglycerides and increased HDL-cholesterol in hyperlipidemic rats. nih.gov |

| Dihydrobenzofuran derivatives | GPR119 | Type 2 Diabetes | Act as potent agonists, stimulating glucose-dependent insulin and GLP-1 secretion. nih.gov |

Gastrointestinal Motility Disorders

Gastrointestinal (GI) motility disorders, such as chronic constipation, represent a significant area of unmet medical need. nih.gov The dihydrobenzofuran scaffold is the chemical foundation for at least one major therapeutic agent in this class.

Prucalopride, a dihydrobenzofurancarboxamide derivative, is an approved medication for the treatment of chronic idiopathic constipation. astrahealthcareltd.comdrugbank.com It functions as a high-affinity, selective serotonin (B10506) type 4 (5-HT4) receptor agonist. nih.gov The activation of 5-HT4 receptors in the gastrointestinal tract enhances colonic peristalsis and motility by stimulating the release of the excitatory neurotransmitter acetylcholine. nih.govdroracle.ai This prokinetic action facilitates bowel movements and provides relief for patients. astrahealthcareltd.com The development and success of prucalopride, which is built upon a dihydrobenzofuran core, demonstrates the therapeutic potential of this chemical class in treating GI motility disorders. drugbank.com Its high selectivity for the 5-HT4 receptor avoids the cardiovascular side effects associated with less selective, earlier-generation prokinetic agents. nih.govtaylorandfrancis.com

| Compound Name | Core Scaffold | Mechanism of Action | Indication |

|---|---|---|---|

| Prucalopride | Dihydrobenzofurancarboxamide | Selective 5-HT4 Receptor Agonist | Chronic Idiopathic Constipation. drugbank.com |

Patent Landscape and Intellectual Property in Dihydrobenzofuran Research

The benzofuran and dihydrobenzofuran scaffolds are featured extensively in the patent literature, reflecting their importance and versatility in drug discovery. nih.govnih.gov Patent reviews covering several decades reveal that derivatives of this heterocyclic system have been claimed for a vast range of therapeutic applications. tandfonline.comtandfonline.com This broad patent activity underscores the value of the dihydrobenzofuran nucleus as a core structure for generating novel intellectual property.

The patented applications for dihydrobenzofuran derivatives are diverse and include:

Anti-inflammatory agents : Patents describe dihydrobenzofuran compounds for use in treating inflammation. tandfonline.com

Anticancer agents : Numerous patents cover benzofuran and dihydrobenzofuran derivatives for their cytotoxic and antitumor properties. researchgate.netnih.gov

Antimicrobial and Antiviral agents : The scaffold has been used to generate compounds with activity against bacteria, fungi, and viruses, including HIV. researchgate.nettandfonline.com

Central Nervous System (CNS) disorders : Patents have been filed for derivatives aimed at treating various CNS conditions. google.com

Metabolic diseases : As discussed, compounds targeting diabetes and dyslipidemia have been the subject of patent applications. tandfonline.comnih.gov

Diuretics : More recently, 3-carboxy-2-methylbenzofuran derivatives have been identified as potent pendrin inhibitors with potential as novel diuretics for treating edema and hypertension. nih.gov

The extensive patenting of benzofuran-based compounds highlights the scaffold's ability to be chemically modified to interact with a wide variety of biological targets. researchgate.netnih.gov The structure-activity relationship (SAR) studies detailed in these patents often show that the addition of specific functional groups, such as halogens or methoxy (B1213986) groups, can significantly enhance the therapeutic activity of the core structure. nih.gov This robust intellectual property landscape signifies a continuing interest from pharmaceutical and academic researchers in exploring the full therapeutic potential of dihydrobenzofuran derivatives.

Compound List

| Compound Name/Class |

|---|

| This compound |

| 2,3-Dihydrobenzofuran-2-carboxylic acids |

| Benzofuran-2-carboxamides |

| Fenofibrate |

| Prucalopride |

| 3-Carboxy-2-methylbenzofurans |

Future Perspectives and Emerging Research Areas

Exploration of Novel Synthetic Pathways

While numerous methods exist for synthesizing the dihydrobenzofuran core, future research will prioritize the development of more efficient, stereoselective, and environmentally benign pathways. cnr.itacs.org A key area of focus is the advancement of transition-metal-catalyzed reactions, which offer high efficiency and milder reaction conditions compared to conventional protocols. nih.gov The exploration of catalysts based on rhodium, palladium, copper, and nickel continues to yield innovative strategies for constructing the dihydrobenzofuran skeleton. nih.govrsc.org

Future synthetic explorations are expected to concentrate on:

Asymmetric Catalysis : Developing highly enantioselective methods to control the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring is crucial for pharmacological applications. organic-chemistry.orggoogle.com For instance, recent progress in palladium-catalyzed asymmetric synthesis has enabled the creation of chiral dihydrobenzofurans with excellent enantiomeric excess. nih.gov

C-H Activation/Functionalization : Direct C-H bond functionalization is a powerful, step-economic strategy for synthesizing complex molecules. nih.gov Future pathways will likely leverage this approach to introduce diverse functional groups onto the aromatic ring or the dihydrofuran moiety, starting from simple precursors like Methyl 2,3-dihydrobenzofuran-5-carboxylate. Rhodium(III)-catalyzed C-H activation followed by annulation with dienes is a promising route under investigation. organic-chemistry.org

Photocatalysis and Electrochemistry : The use of visible light and electrochemistry offers green and sustainable alternatives for driving cyclization and functionalization reactions. nih.govresearchgate.net Research into photocatalytic cascade reactions, for example, has shown potential for constructing the dihydrobenzofuran framework under mild, metal-free conditions. nih.gov

Flow Chemistry : Implementing synthetic routes in continuous flow reactors can enhance safety, scalability, and reaction efficiency. Future work will involve adapting existing batch syntheses of dihydrobenzofuran derivatives to flow chemistry protocols, enabling more rapid library synthesis for screening purposes.

| Catalytic System | Reaction Type | Key Advantage(s) | Reference |

|---|---|---|---|

| Rhodium (Rh) | C-H Activation / [3+2] Annulation | High regioselectivity, step-economy, mild conditions. | nih.govorganic-chemistry.org |

| Palladium (Pd) | Heck/Cacchi Reactions, Heteroannulation | Excellent enantiocontrol, broad functional group tolerance. | acs.orgnih.gov |

| Copper (Cu) | Intramolecular Cyclization | Efficient synthesis of chiral dihydrobenzofuran-3-ols. | nih.gov |

| Gold (Au) | [2+3] Cycloaddition | Novel access to ortho-selectivity on phenol (B47542) substrates. | rsc.org |

Advanced Pharmacological Profiling and Target Validation

Derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold have shown a wide array of biological activities. researchgate.net However, for many of these compounds, the precise molecular targets and mechanisms of action are not fully understood. Future research must move beyond preliminary screening to in-depth pharmacological profiling and rigorous target validation.

Key future directions include:

Mechanism of Action Studies : For derivatives showing promising anticancer activity, such as those effective against HCT116 colorectal cancer cells, research will focus on elucidating the specific pathways being modulated. nih.gov This includes investigating effects on cell cycle progression, apoptosis induction (e.g., PARP-1 cleavage and Bcl-2 expression), and other hallmarks of cancer. nih.govresearchgate.net

Target Deconvolution : Identifying the specific protein targets of bioactive dihydrobenzofurans is a critical next step. Techniques such as thermal proteome profiling, affinity chromatography, and activity-based protein profiling will be essential. For example, dihydrobenzofuran-based inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) were identified through a combination of molecular docking and biochemical assays, a strategy that can be applied more broadly. nih.gov

Structure-Activity Relationship (SAR) Expansion : Systematic modification of the 2,3-dihydrobenzofuran scaffold, using a molecule like this compound as a base, will allow for the mapping of detailed SAR. Studies have shown that the addition of specific functional groups, such as fluorine or bromine, can significantly enhance biological effects. nih.gov Future work will create larger, more diverse libraries to probe these relationships further.

| Pharmacological Activity | Potential Molecular Target/Pathway | Example Derivative Class | Reference |

|---|---|---|---|

| Anti-inflammatory | mPGES-1, COX-2 | Substituted 2,3-dihydrobenzofurans | nih.govnih.gov |

| Anticancer | Tubulin polymerization, Bcl-2, PARP-1 | Fluorinated benzofurans, 3-amidobenzofurans | nih.govnih.gov |

| Antimicrobial | Not fully elucidated | Halogenated and aminoalkyl derivatives | nih.gov |

| 5-HT2C Agonism | Serotonin (B10506) 2C Receptor | Specific chiral dihydrobenzofurans | google.com |

Clinical Translation of Dihydrobenzofuran-Based Therapeutics

While several dibenzofuran (B1670420) and dihydrobenzofuran derivatives have shown promise in preclinical studies and some are advancing toward clinical trials, the path to a marketed drug is challenging. researchgate.netthesciencein.org Future efforts will need to bridge the gap between promising laboratory findings and successful clinical application. The focus will be on optimizing lead compounds derived from scaffolds like this compound to improve their drug-like properties.

Priorities for facilitating clinical translation include:

ADME-Tox Profiling : Early and comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is essential. Future research will integrate in silico prediction models with in vitro and in vivo assays to select candidates with favorable pharmacokinetic and safety profiles.

Lead Optimization : Promising hits from initial screens must be chemically modified to enhance potency, selectivity, and metabolic stability while minimizing off-target effects. This iterative process is critical for developing a viable clinical candidate.

Biomarker Development : For indications like cancer and inflammation, the development of companion biomarkers will be crucial for identifying patient populations most likely to respond to a dihydrobenzofuran-based therapeutic. This can help streamline clinical trials and improve success rates.

Applications in Agrochemicals and Specialty Chemicals

The utility of the 2,3-dihydrobenzofuran core extends beyond pharmaceuticals into agrochemicals and specialty materials. acs.org The structural motif is present in some existing pesticides, highlighting its potential in crop protection.

Emerging research in this area includes:

Novel Pesticide Development : The dihydrobenzofuran scaffold of the insecticide Carbofuran provides a starting point for designing new agrochemicals. nih.gov Future research will aim to develop derivatives with improved potency against target pests, lower toxicity to non-target organisms, and enhanced environmental biodegradability.

Herbicides and Fungicides : Exploration of dihydrobenzofuran libraries for herbicidal and fungicidal activity is an underexplored but promising avenue. High-throughput screening of diverse chemical libraries can identify new lead compounds for agricultural use.

Organic Materials : Dihydrobenzofuran derivatives are being investigated for their applications in organic electronics and materials science. acs.org Their rigid, heterocyclic structure can be functionalized to create novel polymers, dyes, and organic light-emitting diode (OLED) components with tailored electronic and photophysical properties.

Development of Dihydrobenzofuran Derivatives as Research Tools

Beyond their therapeutic potential, specifically designed dihydrobenzofuran derivatives can serve as valuable chemical probes to investigate biological systems. A highly potent and selective molecule can be used to perturb a specific protein's function in cells or in vivo, thereby helping to elucidate its biological role.

Future development in this area will focus on:

Chemical Probes : Modifying bioactive dihydrobenzofurans, such as the mPGES-1 inhibitors, to create high-affinity chemical probes is a key goal. nih.gov These probes can be used to study the role of specific enzymes and receptors in disease processes.

Affinity-Based Probes : Synthesizing derivatives that incorporate tags (e.g., biotin, clickable alkyne groups) will facilitate target identification and validation through techniques like chemical proteomics and pull-down assays.

Fluorescent Imaging Agents : Attaching fluorophores to dihydrobenzofuran scaffolds that bind to specific cellular targets could enable the development of novel imaging agents for fluorescence microscopy, allowing for real-time visualization of biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,3-dihydrobenzofuran-5-carboxylate, and what reaction conditions are critical for success?

- Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted phenols or benzofuran precursors. Key steps include cyclization using catalysts like Pd(OAc)₂ and Xantphos, solvent optimization (e.g., 1,4-dioxane), and oxidation with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) . Reaction temperature (room temperature to 80°C) and purification via silica gel chromatography are critical for yield and purity. For example, reports a 45% yield for a dihydrobenzofuran derivative using chiral chromatography (Chiralpak AS-H column).

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- Methodological Answer: Nuclear magnetic resonance (NMR) is critical for confirming regiochemistry and functional groups (e.g., dihydrobenzofuran ring protons at δ 3.0–4.5 ppm in DMSO-d₆) . Liquid chromatography-mass spectrometry (LCMS) with formic acid modifiers (e.g., m/z = 312.2 [M+H]⁺) and chiral LC ensure enantiomeric purity . Thin-layer chromatography (TLC) monitors reaction progress, while X-ray crystallography (via SHELX software) resolves absolute configurations .

Q. What preliminary biological activities have been reported for this compound class?

- Methodological Answer: Benzofuran derivatives exhibit antitumor, antimicrobial, and enzyme-inhibitory activities. For example, brominated analogs in show potential for disrupting bacterial cell membranes or inhibiting proliferation pathways. Initial screening should include in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) and structure-activity relationship (SAR) studies to identify key substituents (e.g., bromine, hydroxymethyl groups) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or byproduct formation?

- Methodological Answer: Optimize catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and solvent polarity (e.g., hexafluoropropanol in enhances cyclization efficiency). Use design of experiments (DoE) to evaluate temperature, stoichiometry, and reaction time. highlights that substituting cobalt carbonyl with DMAP reduces side reactions. Scale-up requires continuous-flow systems to maintain reproducibility .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer: Discrepancies often arise from structural analogs with subtle substituent differences. For example, shows that methyl ester vs. ethyl ester derivatives exhibit varying binding affinities. Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) and computational docking to validate target interactions. Cross-reference crystallographic data (e.g., hydrogen bonding patterns in ) to explain bioactivity variations .

Q. How is SHELX software applied in crystallographic analysis of this compound derivatives?

- Methodological Answer: SHELXL refines small-molecule crystal structures using high-resolution data. For dihydrobenzofurans, assign anisotropic displacement parameters to heavy atoms (e.g., bromine) and validate hydrogen bonding via graph-set analysis ( ). SHELXE resolves twinned crystals, while SHELXD indexes diffraction patterns. emphasizes iterative refinement to minimize R-factors (<5% for high-quality datasets) .

Q. What role do intermolecular interactions play in crystallization and stability?

- Methodological Answer: Hydrogen bonding (e.g., between carbonyl oxygen and hydroxyl groups) and π-π stacking of aromatic rings govern crystal packing. ’s graph-set analysis identifies recurrent motifs (e.g., carboxylic acid dimers). Solvent selection (polar vs. nonpolar) influences polymorphism. Thermoanalytical techniques (DSC/TGA) correlate stability with lattice energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten